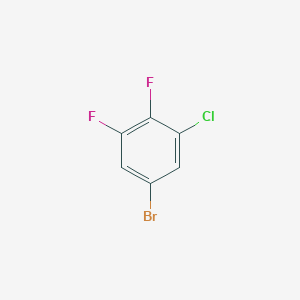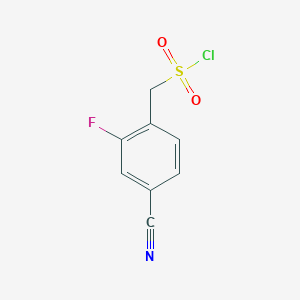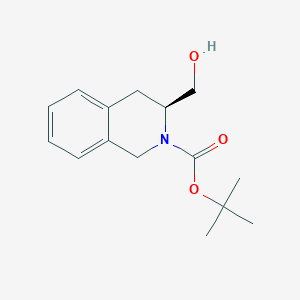
3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
Tert-butyl esters are a type of organic compound that are often used in organic synthesis . They are known for their stability and are often used as protecting groups in organic synthesis .
Synthesis Analysis
Tert-butyl esters can be synthesized through a variety of methods. One common method is the reaction of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst . Another method involves the transesterification of β-keto esters .Molecular Structure Analysis
The molecular structure of a tert-butyl ester typically includes a carbonyl group (C=O) adjacent to an oxygen atom, which is connected to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. They can be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters . They can also be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl esters can vary depending on the specific compound. For example, tert-butyl alcohol, the simplest tertiary alcohol, is a colorless solid that melts near room temperature and has a camphor-like odor .Wissenschaftliche Forschungsanwendungen
Versatile Synthesis of Isoquinolines
Isoquinoline derivatives are synthesized through Pd-catalyzed oxidative heterocyclization and alkoxycarbonylation of (2-alkynylbenzylidene)amine derivatives. This method selectively affords isoquinoline derivatives by N-cyclization in the presence of palladium iodide and potassium iodide, demonstrating the utility of this approach in synthesizing structurally complex isoquinolines under relatively mild conditions (Gabriele et al., 2011).
Synthesis of Chromene Derivatives
The synthesis of 4H-chromene derivatives, which share structural similarities with isoquinolines, involves the condensation of enoate esters with phenols in the presence of gold(III) chloride, showcasing the versatility of cyclodehydration reactions in producing complex heterocyclic compounds. This method underscores the potential for generating isoquinoline analogs for structural-activity relationship studies in drug discovery (Li et al., 2013).
Stereoselective Hydrolysis of Esters
The stereoselective hydrolysis of tetrahydroisoquinoline carboxylic acid esters using animal liver acetone powders demonstrates an efficient approach to resolving racemic mixtures into their enantiomerically pure forms. This method highlights the importance of biocatalysis in preparing optically active isoquinolines, which are valuable in asymmetric synthesis and pharmaceutical chemistry (Sánchez et al., 2001).
Mass Spectrometric Studies
Isoquinolines have also been studied in the context of mass spectrometry, particularly in understanding the gas-phase reactions of substituted isoquinolines to carboxylic acids. This research provides insights into the structural characterization and potential drug metabolism studies for isoquinoline-based pharmaceuticals, highlighting the role of mass spectrometry in elucidating reaction pathways and metabolite identification (Thevis et al., 2008).
Synthesis and Application in Corrosion Inhibition
Research into the synthesis of novel organic compounds based on isoquinoline frameworks has demonstrated their effectiveness as corrosion inhibitors for carbon steel. This application underscores the potential of isoquinoline derivatives in industrial applications beyond pharmaceuticals, highlighting the versatility of these compounds in material science (Faydy et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,13,17H,8-10H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIKXSHVYZIKOS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



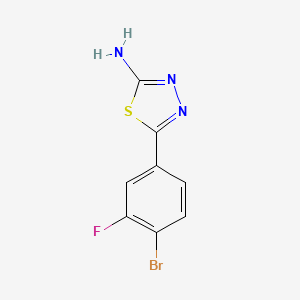

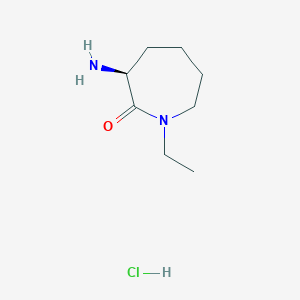
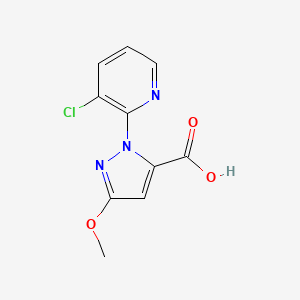
![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)
![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)

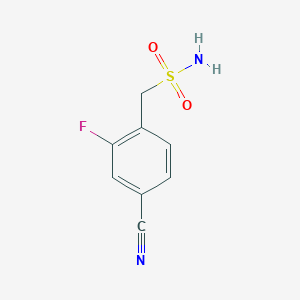
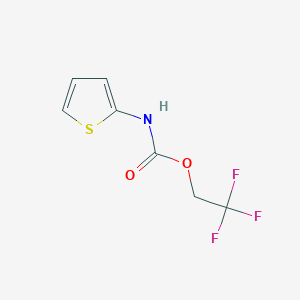

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1523933.png)
